molecular formula C15H11BrO B160694 4-Bromochalcone CAS No. 1774-66-9

4-Bromochalcone

Cat. No.: B160694
CAS No.: 1774-66-9
M. Wt: 287.15 g/mol
InChI Key: JFARWEWTPMAQHW-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a bromine atom at the fourth position of the phenyl ring. Chalcones are a class of flavonoids that exhibit a wide range of biological activities. The structure of this compound consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, making it a versatile intermediate in organic synthesis .

Mechanism of Action

Target of Action

4-Bromochalcone is a type of chalcone, a class of compounds known for their diverse biological activities Chalcones are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, oxidative stress, and cancer .

Mode of Action

For instance, they can inhibit enzymes, modulate receptor activity, and scavenge free radicals . The α,β-unsaturated carbonyl system in chalcones is biologically active, enabling them to undergo electron transfer reactions .

Biochemical Pathways

Chalcones, including this compound, are known to affect several biochemical pathways. They are involved in the flavonoid/isoflavonoid biosynthesis pathway and serve as intermediates to the flavonoid family of natural products . They are also known to possess strong antioxidant properties, making them potential candidates against reactive oxygen species .

Pharmacokinetics

The pharmacokinetic properties of chalcones can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

This compound, like other chalcones, is known to exhibit antioxidant and anti-inflammatory properties . It has been shown to have improved antioxidant profiles compared to the unsubstituted parent compound . The para derivative of this compound exhibits the highest activity among these regioisomers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound is sensitive to excess temperatures . Additionally, the synthesis of this compound can be performed at room temperature, highlighting its stability under ambient conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromochalcone can be synthesized through the aldol condensation reaction between 4-bromoacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction can be carried out under conventional conditions by stirring the mixture at room temperature or using microwave irradiation to enhance the reaction rate and yield . The product is typically purified by recrystallization from ethanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFARWEWTPMAQHW-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031041
Record name 4-Bromochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774-66-9, 22966-09-2
Record name 4-Bromochalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromochalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BROMOCHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/099C4158DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

By a procedure similar to that of example 1.59.1, starting from 4-bromobenzaldehyde and acetophenone, 3-(4-bromophenyl)-1-phenylprop-2-en-1-one was obtained as yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydroxide (1.88 g, 47 mmol) and 4-bromoacetophenone (7.47 g, 37.5 mmol) were dissolved in water (15 mL) and ethanol (50 mL). Benzaldehyde (4.00 g, 37.5 mmol) dissolved in ethanol (20 mL) was added dropwise to the acetophenone solution. A slurry quickly formed, which was allowed to stir overnight. The slurry was filtered, was with water until the filtrate was neutral to pH paper, and dried at 100° C. for 12 hours. A light tan solid was obtained (10.0 g, 93% yield).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromochalcone
Reactant of Route 2
Reactant of Route 2
4-Bromochalcone
Reactant of Route 3
Reactant of Route 3
4-Bromochalcone
Reactant of Route 4
Reactant of Route 4
4-Bromochalcone
Reactant of Route 5
Reactant of Route 5
4-Bromochalcone
Reactant of Route 6
Reactant of Route 6
4-Bromochalcone
Customer
Q & A

Q1: What is known about the structure of 4-Bromochalcone and how is it characterized?

A1: this compound ((E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one) is an organic compound with the molecular formula C15H11BrO and a molecular weight of 287.15 g/mol. [] Its structure has been determined by X-ray crystallography, revealing a non-centrosymmetric structure with a torsion angle of -16° in the central group and a dihedral angle of 48.4° between the two phenyl rings. [] The conjugated system of the molecule is perturbed. [] Spectroscopic methods like infrared, 1H- and 13C-nuclear magnetic resonance, and mass spectroscopy have also been used to confirm its structure. []

Q2: How does the position of the bromine atom in bromochalcones affect their biotransformation by yeast?

A2: Research indicates that the position of the bromine atom in 2'-hydroxybromochalcones significantly influences the ability of various yeast strains to biotransform them. [] This suggests that even small structural changes can impact the substrate specificity of these microorganisms.

Q3: Can this compound be synthesized using different methods, and if so, how do they compare?

A3: Yes, this compound can be synthesized through both conventional and microwave irradiation methods. [] Both methods utilize 4-Bromoacetophenone and benzaldehyde as starting materials in alkaline conditions. [] While the conventional method involves stirring the reaction mixture at room temperature, the microwave irradiation method utilizes a power of 140 watts. [] The study found that both methods resulted in good yields, but the microwave irradiation method significantly reduced the reaction time. []

Q4: Are there any applications of this compound in material science?

A4: Research suggests that this compound exhibits potential for nonlinear optical (NLO) applications. [] Comb-like copolymers incorporating this compound units exhibit molecular mobility, allowing for the alignment of chromophores, which is crucial for second-order NLO properties. [] This opens possibilities for the development of advanced optical materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.